4',5-Dihydroxyflavone

描述

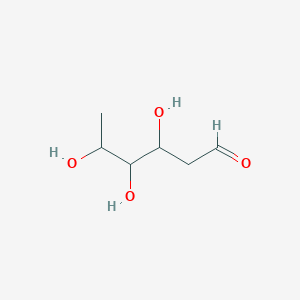

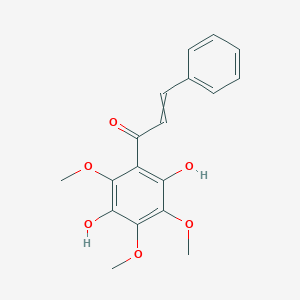

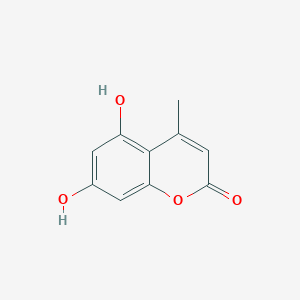

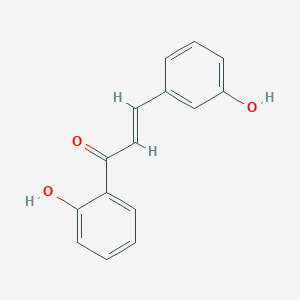

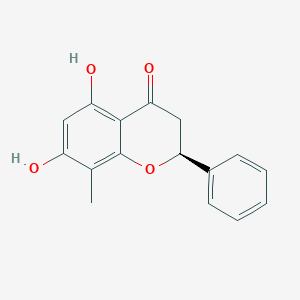

4’,5-Dihydroxyflavone is a naturally occurring flavonoid found in various plants, including some fruits and medicinal herbs. It is known for its significant biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties . The compound has the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol .

准备方法

合成路线及反应条件

4',5-二羟基黄酮的合成通常涉及使用黄酮衍生物作为起始原料。一种常见的方法包括用溴化物处理黄酮生成6,8-二溴黄酮,然后进行甲醇解反应生成5,7-二羟基-6,8-二甲氧基黄酮。 该中间体随后进行进一步反应生成4',5-二羟基黄酮 .

工业生产方法

4',5-二羟基黄酮的工业生产通常涉及使用与上述方法类似的方法进行大规模化学合成。 该工艺针对高产率和高纯度进行了优化,并严格控制反应条件以确保一致性和质量 .

化学反应分析

反应类型

4',5-二羟基黄酮会发生各种化学反应,包括:

氧化: 该化合物可以被氧化生成醌类和其他氧化衍生物。

还原: 还原反应可以将4',5-二羟基黄酮转化为相应的二氢衍生物。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 在碱性或酸性条件下使用卤代烷和酰氯等试剂.

主要产物

科学研究应用

4',5-二羟基黄酮在科学研究中有广泛的应用:

化学: 它被用作模型化合物来研究黄酮类化合物的反应性和性质。

生物学: 该化合物的抗氧化和抗炎特性使其成为生物学研究中的一个关注点。

作用机制

4',5-二羟基黄酮通过多种机制发挥作用:

抗氧化活性: 它通过向活性氧物种提供电子来稳定活性氧物种,从而中和自由基并减少氧化应激。

神经保护作用: 该化合物模拟脑源性神经营养因子 (BDNF) 的作用,促进神经元的存活和生长。

抗炎活性: 4',5-二羟基黄酮抑制促炎细胞因子和酶的产生,减少炎症.

与相似化合物的比较

4',5-二羟基黄酮在黄酮类化合物中是独特的,因为它具有特殊的羟基化模式,这有助于其独特的生物活性。类似的化合物包括:

4',7-二羟基黄酮: 另一种具有类似抗氧化特性但具有不同神经保护作用的黄酮类化合物.

芹菜素: 以其抗炎和抗癌活性而闻名.

葛根素: 具有很强的抗氧化和抗炎特性.

黄芩素: 具有强大的抗氧化和神经保护作用.

这些化合物在结构上相似,但在具体的生物活性及应用方面有所不同。

相似化合物的比较

4’,5-Dihydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which contributes to its distinct biological activities. Similar compounds include:

4’,7-Dihydroxyflavone: Another flavonoid with similar antioxidant properties but different neuroprotective effects.

Apigenin: Known for its anti-inflammatory and anticancer activities.

Genkwanin: Exhibits strong antioxidant and anti-inflammatory properties.

Scutellarein: Has potent antioxidant and neuroprotective effects.

These compounds share structural similarities but differ in their specific biological activities and applications.

属性

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRNDQLCMXUCGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216821 | |

| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6665-67-4 | |

| Record name | 5,4′-Dihydroxyflavone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6665-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzoicpyran-4-one, 5-hydroxy-2-(4-hydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential therapeutic applications of 4′,5-Dihydroxyflavone?

A: Research suggests that 4′,5-Dihydroxyflavone may hold promise in addressing complex diseases. One study highlighted its potential as an anti-infective agent by inhibiting microbial collagenases, particularly collagenase A. [] This inhibition could hinder the spread of pathogens and toxins in the host. Another study demonstrated its potential in treating liver cancer by promoting apoptosis and necroptosis in Hep3B liver cancer cells. [] This effect was linked to the inhibition of the NF-κB pathway and increased ROS generation. Further research is needed to validate these findings and explore its therapeutic potential in clinical settings.

Q2: How does the structure of 4′,5-Dihydroxyflavone relate to its biological activity?

A: Though specific structure-activity relationship (SAR) studies for 4′,5-Dihydroxyflavone were not detailed in the provided papers, its structure, characterized by the presence of two hydroxyl groups at the 4' and 5 positions of the flavone backbone, likely contributes to its biological activity. [] Further research, comparing its activity to structurally similar flavonoids, would be valuable in elucidating the precise impact of structural modifications on its potency, selectivity, and potential for optimization.

Q3: What are the key targets and signaling pathways modulated by 4′,5-Dihydroxyflavone?

A: Research indicates that 4′,5-Dihydroxyflavone can modulate several key targets and signaling pathways. In the context of liver cancer, it was found to up-regulate TNFα while down-regulating the phosphorylation of p-p65 and IκB, suggesting inhibition of the NF-κB pathway. [] This modulation was linked to the induction of apoptosis and necroptosis. Additionally, it was identified as a key component in enhancing immune function through the MAPK signaling pathway, specifically targeting MAPK1. [] These findings highlight its multi-target activity and potential for influencing complex biological processes.

Q4: Has 4′,5-Dihydroxyflavone been isolated from any natural sources?

A: Yes, 4′,5-Dihydroxyflavone has been identified in the fibrous roots of Polygonatum cyrtonema Hua. [] This plant is traditionally used in certain cultures for its potential health benefits. The identification of 4′,5-Dihydroxyflavone in this plant suggests it might contribute to the plant's bioactivity. Further studies are needed to determine its abundance and potential synergistic effects with other compounds present in the plant.

Q5: What analytical methods are used to characterize and quantify 4′,5-Dihydroxyflavone?

A: While specific analytical methods for 4′,5-Dihydroxyflavone were not detailed in the provided research, techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet-visible (UV-Vis) or mass spectrometry (MS), are commonly employed for the analysis of flavonoids. [] These methods allow for the separation, identification, and quantification of 4′,5-Dihydroxyflavone in complex mixtures, including plant extracts or biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。